Azido-PEG3-triethoxysilane
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Overview
Description
Azido-PEG3-triethoxysilane is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, as well as strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG3-triethoxysilane is synthesized through a series of chemical reactions involving the introduction of azide and triethoxysilane groups into a PEG-based structure. The synthesis typically involves the following steps:
Silane Functionalization: The addition of triethoxysilane groups to the azido-PEG structure.
The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like copper sulfate for the azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG3-triethoxysilane primarily undergoes the following types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN)
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, DBCO, BCN.
Conditions: Room temperature, aqueous or organic solvents such as DCM
Major Products
The major products formed from these reactions are triazole-containing compounds, which are often used as linkers in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Azido-PEG3-triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug discovery and development, particularly in the creation of targeted therapies.
Industry: Applied in surface modification and the development of functional materials .
Mechanism of Action
The mechanism of action of Azido-PEG3-triethoxysilane involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group in this compound allows it to undergo click chemistry reactions, facilitating the conjugation of the linker to various molecules .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-amide-C3-triethoxysilane: Similar structure but with an additional PEG unit.
Azido-PEG2-amide-C3-triethoxysilane: Similar structure but with one less PEG unit.
Azido-PEG3-amide-C2-triethoxysilane: Similar structure but with a shorter carbon chain
Uniqueness
Azido-PEG3-triethoxysilane is unique due to its specific PEG length and the presence of both azide and triethoxysilane groups, making it highly versatile for use in click chemistry and PROTAC synthesis. Its specific structure allows for optimal solubility and reactivity in various chemical and biological applications .
Properties
Molecular Formula |
C18H38N4O7Si |
---|---|
Molecular Weight |
450.61 |
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C18H38N4O7Si/c1-4-27-30(28-5-2,29-6-3)17-7-9-20-18(23)8-11-24-13-15-26-16-14-25-12-10-21-22-19/h4-17H2,1-3H3,(H,20,23) |
InChI Key |
BCFMWIGPFZSBNT-UHFFFAOYSA-N |
SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCN=[N+]=[N-])(OCC)OCC |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azido-PEG3-triethoxysilane |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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